molecular formula C15H14O4S B026493 2-Benzhydrylsulfonylacetic acid CAS No. 101094-05-7

2-Benzhydrylsulfonylacetic acid

Cat. No. B026493
CAS RN: 101094-05-7
M. Wt: 290.3 g/mol
InChI Key: XTXZDQKYJIHOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Benzhydrylsulfonylacetic acid involves complex chemical procedures that highlight the ingenuity of organic chemistry. For instance, a new synthetic route to 2-benzhydrylsulfinylacetamide, a related compound, involves the desulfobenzhydrylation of sodium carbamoylmethyl thiosulfate by benzhydrol in formic acid, followed by oxidation to form the desired compound. This process is supported by quantum chemical studies to understand the reaction mechanisms and optimize the synthesis process (Bicherov et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Benzhydrylsulfonylacetic acid and its derivatives is crucial for understanding its reactivity and physical properties. Studies have employed X-ray crystallography and other spectroscopic methods to elucidate the compound's structure, providing insights into its stereochemistry and molecular conformation. For example, the molecular and electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a related compound, has been extensively analyzed to understand the effects of steric hindrance on its chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-Benzhydrylsulfonylacetic acid is influenced by its functional groups, leading to a variety of chemical reactions. It serves as a precursor for the synthesis of nitrogenous heterocycles and other organic compounds through reactions such as base-mediated intramolecular arylation and desulfonylative amination. These reactions are fundamental for the development of pharmaceuticals and other nitrogen-containing organic compounds (Kisseljova et al., 2014).

Future Directions

While specific future directions for 2-Benzhydrylsulfonylacetic acid are not available, therapeutic peptides and protease-activated prodrugs are areas of active research that could potentially involve compounds like 2-Benzhydrylsulfonylacetic acid .

properties

IUPAC Name

2-benzhydrylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZDQKYJIHOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzhydrylsulfonylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzhydrylsulfonylacetic acid
Reactant of Route 2
2-Benzhydrylsulfonylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Benzhydrylsulfonylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Benzhydrylsulfonylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Benzhydrylsulfonylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Benzhydrylsulfonylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.